8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione

Beschreibung

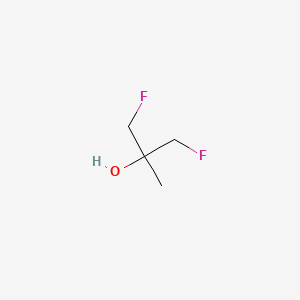

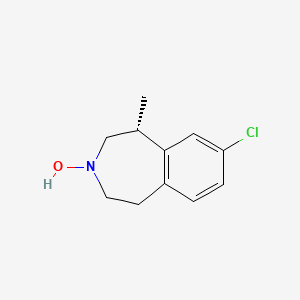

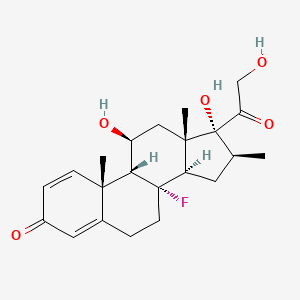

The compound “8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione” is a chemical with the molecular formula C22H29FO5 . It is also known by its stereochemistry ABSOLUTE .

Molecular Structure Analysis

The molecular structure of this compound includes 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 5 oxygen atoms . The stereochemistry is ABSOLUTE .Wirkmechanismus

Target of Action

The primary target of 9-Desfluoro-8-fluoro Betamethasone, also known as UNII-71SLU9RKCB, is similar to that of Betamethasone . It primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for processes such as metabolism, immune response, and inflammation control .

Mode of Action

The compound binds to the glucocorticoid receptors, forming a complex that then translocates into the cell nucleus . This complex binds to specific DNA sequences, called glucocorticoid response elements, influencing the transcription of various genes . This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory proteins .

Biochemical Pathways

The binding of 9-Desfluoro-8-fluoro Betamethasone to glucocorticoid receptors affects several biochemical pathways. It inhibits the phospholipase A2 enzyme, leading to decreased formation of arachidonic acid derivatives . This action reduces the production of prostaglandins and leukotrienes, potent mediators of inflammation . Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone is metabolized in the liver and excreted in the urine . Its bioavailability is influenced by factors such as route of administration, dosage form, and individual patient characteristics .

Result of Action

The molecular and cellular effects of 9-Desfluoro-8-fluoro Betamethasone’s action include reduced inflammation, suppressed immune response, and decreased edema . By inhibiting the release of inflammatory mediators and reducing the activity of immune cells, it helps manage conditions like allergies, autoimmune diseases, and certain skin disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of other medications may impact its metabolism and excretion, affecting its overall efficacy . Patient-specific factors, including age, health status, and genetic factors, can also influence its action .

Eigenschaften

IUPAC Name |

(8S,9R,10R,11S,13S,14R,16S,17R)-8-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-20(3,22(12,28)17(27)11-24)10-15(26)18-19(2)6-5-14(25)9-13(19)4-7-21(16,18)23/h5-6,9,12,15-16,18,24,26,28H,4,7-8,10-11H2,1-3H3/t12-,15-,16+,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPVITLWBGFEET-NPFJHFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C1(C(=O)CO)O)(CC(C3C2(CCC4=CC(=O)C=CC34C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@]([C@]1(C(=O)CO)O)(C[C@@H]([C@@H]3[C@@]2(CCC4=CC(=O)C=C[C@]34C)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171795 | |

| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |

CAS RN |

185613-69-8 | |

| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185613698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta-pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYL-8.ALPHA.,9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71SLU9RKCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/no-structure.png)

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)